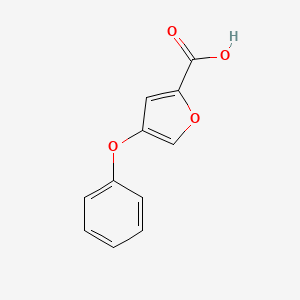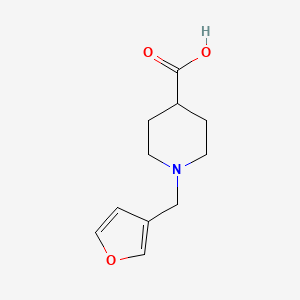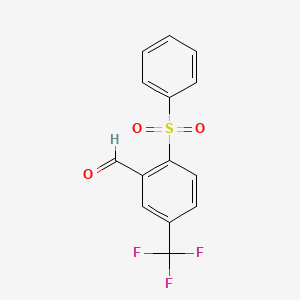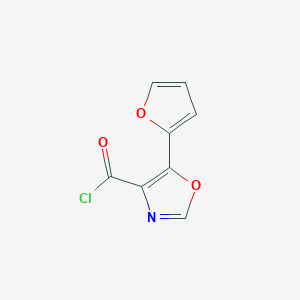
1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol
Vue d'ensemble
Description
1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol is a chemical compound with the molecular formula C13H10F16O3. It is also known by its synonym, 1,3-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]propan-2-ol . This compound is characterized by its unique structure, which includes two perfluoropentoxy groups attached to a propan-2-ol backbone. The presence of perfluorinated groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol typically involves the reaction of 1,3-dihydroxypropan-2-ol with 1H,1H,5H-perfluoropentyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
1,3-dihydroxypropan-2-ol+2×1H,1H,5H-perfluoropentyl alcohol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol backbone can be oxidized to form corresponding carbonyl compounds.
Substitution: The perfluoropentoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of fluorinated materials and polymers.
Biology: It is employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: The compound’s unique properties make it a candidate for drug delivery systems and imaging agents.
Industry: It is used in the production of specialty coatings, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol is primarily influenced by its perfluorinated groups. These groups impart hydrophobic and lipophobic properties, affecting the compound’s interactions with various molecular targets. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-1-ol
- 1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-3-ol
- 1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-one
Uniqueness
1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol is unique due to its specific structural arrangement, which includes two perfluoropentoxy groups attached to a propan-2-ol backbone. This structure imparts distinct chemical and physical properties, such as high thermal stability, chemical resistance, and low surface energy, making it suitable for specialized applications in various fields.
Propriétés
IUPAC Name |
1,3-bis(2,2,3,3,4,4,5,5-octafluoropentoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F16O3/c14-6(15)10(22,23)12(26,27)8(18,19)3-31-1-5(30)2-32-4-9(20,21)13(28,29)11(24,25)7(16)17/h5-7,30H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRICZUYPTUKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(C(C(C(F)F)(F)F)(F)F)(F)F)O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Imidazo[1,2-b]isoxazole-2-carboxylic acid](/img/structure/B3043749.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B3043752.png)


